The provided literature focuses primarily on the metabolic pathways of 4-(ethylamino)piperidine-4-carboxamide dihydrochloride. The primary metabolic pathway involves N-de-ethylation catalyzed by CYP3A4/3A5 enzymes, leading to the formation of an N-desethyl metabolite. [] Further metabolism includes amide hydrolysis, N-hydroxylation, piperidine ring hydroxylation, and ribose conjugation. []
4-(Ethylamino)piperidine-4-carboxamide dihydrochloride functions as a selective antagonist of the cannabinoid CB1 receptor. [] This means it binds to the CB1 receptor and blocks the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol, thereby inhibiting their downstream signaling pathways. []
Research applications of 4-(ethylamino)piperidine-4-carboxamide dihydrochloride primarily involve investigating the endocannabinoid system (ECS). [] Specifically, it has been used:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: